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Compound of Interest

Compound Name: P516-0475

Cat. No.: B14760355

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of P516-0475, a novel chemical
inducer of quorum sensing in Streptococcus species. While specific experimental spectroscopic
data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) for P516-0475 is not
publicly available in the reviewed scientific literature, this guide offers a detailed summary of its
known properties, expected spectroscopic characteristics based on its chemical structure,
standardized protocols for experimental data acquisition, and a visualization of its mechanism
of action within the relevant biological pathway.

Compound Overview

P516-0475 has been identified as a potent modulator of the Rgg2/3 quorum-sensing system in
Streptococcus.[1][2] It functions as an uncompetitive inhibitor of the endopeptidase PepO, an
enzyme responsible for the degradation of short hydrophobic pheromones (SHPs).[1][2] By
inhibiting PepO, P516-0475 stabilizes SHP levels, leading to the induction of Rgg2/3-regulated
gene expression.[1][2] This activity makes P516-0475 a valuable tool for studying streptococcal
communication and a potential lead compound for the development of anti-infective therapies.

Table 1: Summary of Known Data for P516-0475
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Property Value Source

CAS Number 1359627-33-0 [2]

Molecular Formula C14H12FNsO Inferred from structure
Molecular Weight 285.28 g/mol Inferred from structure

Uncompetitive inhibitor of
Biolonical Activit endopeptidase PepO; inducer
iological Activi
J y of Streptococcus Rgg2/3

quorum sensing.

[1](2]

ICso0 10 uM for PepO inhibition

[2]

Predicted Spectroscopic Data

While the actual spectra are unavailable, the chemical structure of P516-0475 allows for the

prediction of its key spectroscopic features.

Table 2: Predicted Spectroscopic Features for P516-0475
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Spectroscopy Predicted Features

- Multiple signals in the aromatic region (approx.
7.0-8.5 ppm) corresponding to the protons on
the phenyl and triazolopyrazine ring systems. -
1H-NMR A singlet for the methyl group protons. - Splitting
patterns consistent with ortho-, meta-, and para-
substitution on the phenyl ring, influenced by the

fluorine atom.

- Multiple signals in the aromatic region (approx.

110-160 ppm). - A signal for the carbonyl carbon
13C-NMR ppm) g _ y

(approx. 160-180 ppm). - A signal for the methyl

carbon.

- C=0 stretching vibration (approx. 1680-1720
cm™1). - C=N and C=C stretching vibrations in
the aromatic rings (approx. 1450-1600 cm™1). -
C-H stretching vibrations (aromatic and
aliphatic) (approx. 2900-3100 cm™1). - C-F
stretching vibration (approx. 1000-1400 cm~1).

Mass Spec (ESI+) - Expected [M+H]* ion at m/z 286.10.

Experimental Protocols

The following are detailed, standardized protocols for the acquisition of spectroscopic data for a
small molecule such as P516-0475.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Materials and Equipment:
e P516-0475 sample (1-5 mg)

o Deuterated solvent (e.g., DMSO-ds or CDCI3)
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e NMR tubes (5 mm)

* NMR spectrometer (e.g., 400 MHz or higher)
o Pipettes and vials

Protocol:

o Accurately weigh 1-5 mg of P516-0475 and dissolve it in approximately 0.6-0.7 mL of a
suitable deuterated solvent in a clean, dry vial.

o Transfer the solution to an NMR tube.
¢ Insert the NMR tube into the spectrometer's probe.
e Tune and shim the spectrometer to optimize the magnetic field homogeneity.

e Acquire a *H NMR spectrum using standard parameters. A typical experiment would involve
a 90° pulse, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.

e Process the *H NMR spectrum by applying a Fourier transform, phase correction, and
baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

e Acquire a 8C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more)
due to the lower natural abundance of 13C.

e Process the 133C NMR spectrum similarly to the *H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in P516-0475.

Materials and Equipment:

e P516-0475 sample (~1 mg)

e FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

e Spatula
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Protocol:

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum.
e Place a small amount of the solid P516-0475 sample onto the ATR crystal.

o Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.

e Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm™1,

o Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of P516-0475.

Materials and Equipment:

P516-0475 sample (~0.1 mg)

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization

(ESI) source

HPLC-grade solvent (e.g., methanol or acetonitrile)

Vials and syringes
Protocol:

e Prepare a dilute solution of P516-0475 (e.g., 1 pg/mL) in a suitable solvent. A small amount
of formic acid may be added to promote ionization in positive ion mode.

 Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 uL/min)
using a syringe pump.
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e Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

o Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas
temperature, and flow rate) to obtain a stable and intense signal for the [M+H]* ion.

» For fragmentation analysis (MS/MS), select the precursor ion ([M+H]*) and subject it to
collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying
collision energies.

Signaling Pathway and Mechanism of Action

P516-0475 modulates the Rgg2/3 quorum-sensing circuit in Streptococcus. This pathway is
crucial for regulating various cellular processes, including biofilm formation and virulence. The
following diagram illustrates the logical flow of this signaling pathway and the intervention point
of P516-0475.
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Caption: P516-0475 inhibits the PepO endopeptidase, preventing the degradation of SHP
pheromones and enhancing Rgg2/3-mediated gene expression.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b14760355?utm_src=pdf-body
https://www.benchchem.com/product/b14760355?utm_src=pdf-body
https://www.benchchem.com/product/b14760355?utm_src=pdf-body-img
https://www.benchchem.com/product/b14760355?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14760355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic and Mechanistic Analysis of P516-0475:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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